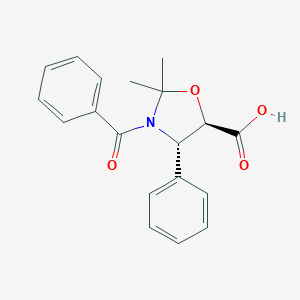

(4s,5r)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(4s,5r)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid" is a chiral oxazolidine derivative, which is of interest due to its potential applications in synthetic organic chemistry. The related compounds discussed in the provided papers include various oxazolidine derivatives that have been synthesized and characterized for their potential use in creating oligomers, asymmetric synthesis, and as intermediates for the production of amino acids and other bioactive molecules .

Synthesis Analysis

The synthesis of related oxazolidine derivatives involves multiple steps, including cyclization and rearrangement reactions. For instance, the synthesis of oligomers containing trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones starts from benzyl-N-Boc-(3R)-aminobutanoate, followed by cyclization into the corresponding trans-(2S,3R)-2-carboxybenzyl-3-methyl-N-Boc-aziridine and rearrangement catalyzed by Sn(OTf)2 . Another synthesis approach for a similar compound, (4S,5S)-2-oxo-4-phenyloxazolidine-5-carboxylic acid, involves the stereoselective addition of phenylmagnesium bromide to an N-sulfinimine derived from (R)-glyceraldehyde acetonide .

Molecular Structure Analysis

The molecular structure of oxazolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms. The 1H NMR spectra of synthesized oligomers suggest that these molecules fold into ordered structures, where the C-4 hydrogen of a ring is close to the carbonyl of the next ring, indicating a controlled formation of a specific peptide bond conformation . The molecular structure of related compounds has been determined using various spectroscopic methods and, in some cases, X-ray crystallography .

Chemical Reactions Analysis

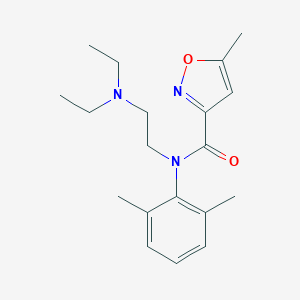

Oxazolidine derivatives can participate in various chemical reactions. For example, they can be used in selective esterification reactions under Mitsunobu conditions, as demonstrated by the use of 5,5'-Dimethyl-3,3'-azoisoxazole for the esterification of phenols and benzylic alcohols . Additionally, the anions of certain oxazolidine derivatives can undergo fragmentation-recombination processes to generate other compounds, which can then be converted into dialkylated amino acids through acidic methanolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidine derivatives are influenced by their molecular structure. These properties include solubility, melting points, and reactivity towards various reagents. The ordered structures of these molecules, as suggested by their NMR spectra, imply that they have distinct physical properties that can be exploited in the design of foldamers and other synthetic applications . The chemical properties, such as reactivity in esterification and fragmentation-recombination processes, demonstrate the versatility of these compounds in synthetic organic chemistry .

Eigenschaften

IUPAC Name |

(4S,5R)-3-benzoyl-2,2-dimethyl-4-phenyl-1,3-oxazolidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-19(2)20(17(21)14-11-7-4-8-12-14)15(16(24-19)18(22)23)13-9-5-3-6-10-13/h3-12,15-16H,1-2H3,(H,22,23)/t15-,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOXAQNPPJHPAD-JKSUJKDBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(C(O1)C(=O)O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@H]([C@@H](O1)C(=O)O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436066 |

Source

|

| Record name | (4s,5r)-3-benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4s,5r)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid | |

CAS RN |

153652-70-1 |

Source

|

| Record name | (4s,5r)-3-benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B136499.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-(4-hydroxy-4-methylpentyl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B136503.png)

![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)

![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)